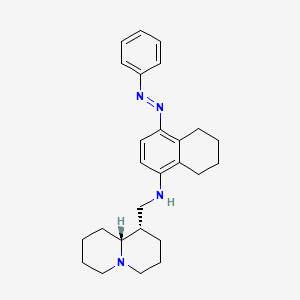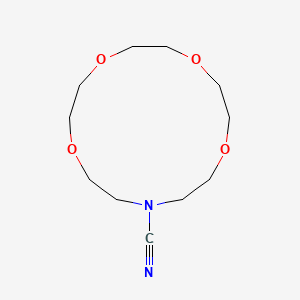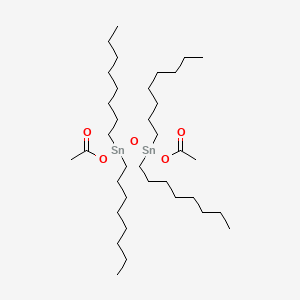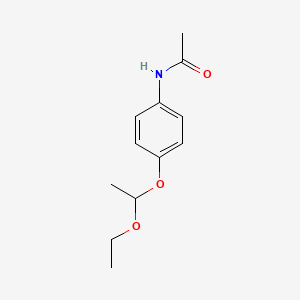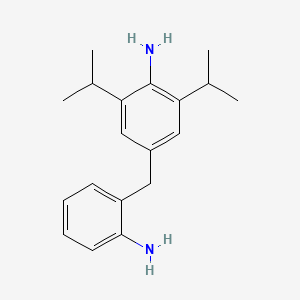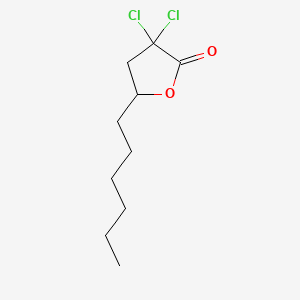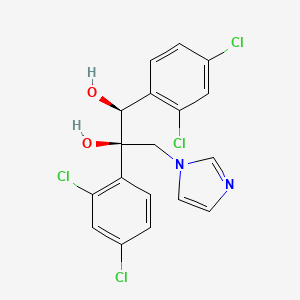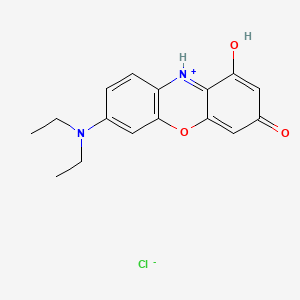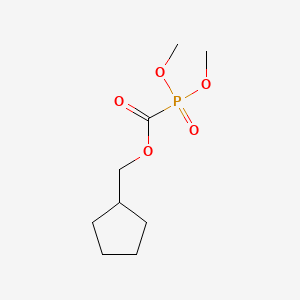
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide is a chemical compound with the molecular formula C9H17O5P. This compound is part of the phosphinecarboxylic acid family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with cyclopentylmethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into phosphinecarboxylic acid derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and other derivatives.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, which can alter the activity of the metal and the overall complex. This interaction can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide can be compared with other similar compounds such as:
Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has similar chemical properties but different functional groups, leading to variations in reactivity and applications.
Phosphinecarboxylic acid, dimethoxy-, phenyl ester, oxide:
The uniqueness of this compound lies in its specific functional groups and molecular structure, which confer distinct chemical properties and reactivity patterns .
Eigenschaften
CAS-Nummer |
72304-83-7 |
|---|---|
Molekularformel |
C9H17O5P |
Molekulargewicht |
236.20 g/mol |
IUPAC-Name |
cyclopentylmethyl dimethoxyphosphorylformate |
InChI |
InChI=1S/C9H17O5P/c1-12-15(11,13-2)9(10)14-7-8-5-3-4-6-8/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
JFIMJVVUALEVAC-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(=O)OCC1CCCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


